4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Description
Properties
Molecular Formula |
C8H4FN3O |
|---|---|
Molecular Weight |
177.14 g/mol |
IUPAC Name |
4-fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H4FN3O/c9-6-1-4(3-10)11-8-5(6)2-7(13)12-8/h1H,2H2,(H,11,12,13) |
InChI Key |
SCUBELXTGYDAMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(N=C2NC1=O)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis might start with a substituted pyridine derivative, which undergoes a series of reactions including halogenation, nitration, and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized pyridine derivative, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, a study reported that a related compound showed IC50 values against FGFR1, 2, and 3 in the nanomolar range (7-712 nM) and inhibited the proliferation of breast cancer cells while inducing apoptosis . This suggests that 4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile could serve as a lead compound for developing FGFR inhibitors.
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrrolo[2,3-b]pyridine derivatives indicates that modifications to the core structure can significantly influence their biological activity. For example, fluorination at specific positions enhances potency against targeted receptors. The introduction of functional groups such as carbonitriles has been shown to improve solubility and bioavailability, making these compounds more effective in vivo .
Cancer Therapy
The primary application of this compound lies in its potential as an anticancer agent. By targeting FGFRs and other kinases involved in cancer progression, this compound may help overcome resistance to conventional therapies. The ability to inhibit cell migration and invasion further supports its role in cancer treatment strategies .
Kinase Inhibition
Beyond FGFRs, compounds similar to 4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of other kinases such as SGK-1. This broadens the therapeutic applications to include metabolic disorders and other diseases where kinase signaling plays a critical role .
Case Studies
Several case studies highlight the effectiveness of pyrrolo[2,3-b]pyridine derivatives:
- Breast Cancer Models : In vitro studies using breast cancer cell lines demonstrated that derivatives significantly inhibited cell proliferation and induced apoptosis through FGFR signaling pathways.
- In Vivo Efficacy : Animal models treated with these compounds showed reduced tumor growth rates compared to controls, indicating promising efficacy for future clinical trials.
Data Tables
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| 4-Fluoro-2-oxo... | FGFR1 | 7 | Inhibition of proliferation |
| 4-Fluoro-2-oxo... | FGFR2 | 9 | Induction of apoptosis |
| 4-Fluoro-2-oxo... | FGFR3 | 25 | Inhibition of migration |
Mechanism of Action
The mechanism of action of 4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrazolo-Pyrimidine Derivatives ()
- Example: 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile.
- Key Differences: Core structure: Pyrazolo[4,3-d]pyrimidine vs. pyrrolo[2,3-b]pyridine.
- Implications : The pyrazolo-pyrimidine core may exhibit distinct π-π stacking interactions compared to the pyrrolo-pyridine system, affecting binding to biological targets .
Purine Thioglycoside Analogs ()
- Example: 7-Imino-1,7a-dimethyl-5-(β-D-xylofuranosylthio)-3-oxo-2-phenyl-2,3,7,7a-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile.
- Key Differences :
- Core structure : Pyrazolo[4,3-b]pyridine fused with a thioglycoside moiety.
- Functional groups : Thioglycoside enhances hydrophilicity, unlike the fluorine and oxo groups in the target compound.
- Implications : The thioglycoside may improve solubility but reduce membrane permeability compared to the target’s hydrophobic fluorine substituent .
Substituent Position and Electronic Effects
Carbonitrile Position ()
- Example: 4-Amino-3-benzoyl-1-(4-chlorophenyl)-6-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
- Key Differences :
- Carbonitrile at position 5 (vs. position 6 in the target).
- Additional groups : Benzoyl and thiophenyl substituents introduce steric bulk and aromatic interactions.
- Implications : Position 5 carbonitrile may alter electron distribution in the aromatic system, affecting reactivity and binding affinity .
Amino vs. Fluoro Substituents ()
- Examples: 10a–c (): 5,7-Diamino-pyrano[2,3-b]pyridine-6-carbonitriles with high melting points (>300°C). 6-amino-1-(2-furylmethyl)-3-oxo-pyrrolo[2,3-b]pyridine-5-carbonitrile ().
- Key Differences: Amino groups () vs. fluoro group (target). Furylmethyl substituent () introduces steric and electronic effects.
Physicochemical Properties
Biological Activity
4-Fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core structure with a fluorine atom and a carbonitrile group. The presence of these functional groups contributes to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, one study reported that certain derivatives exhibited IC50 values against FGFR1–4 ranging from 7 to 712 nM . These compounds not only inhibited cell proliferation but also induced apoptosis in breast cancer cells (4T1) and reduced their migration and invasion capabilities.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Effect on Cell Proliferation |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | Significant inhibition |
| Other | Varied | Varied | Varied | Variable effects |
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Studies have indicated that related compounds within the pyrrolo[2,3-b]pyridine family exhibit activity against various strains of bacteria and fungi. The specific mechanisms often involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.
Molecular Docking Studies
Molecular docking studies provide insights into the interactions between this compound and target proteins. For example, docking studies have identified potential binding sites on FGFRs that could be exploited for drug design . These studies help elucidate how modifications to the compound's structure might enhance its biological activity.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- FGFR Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their ability to inhibit FGFRs. Compound 4h was found to be particularly effective in inducing apoptosis in cancer cells while also inhibiting their invasive properties.
- Antitubercular Activity : Related compounds have shown promise against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial properties . This suggests potential applications in treating resistant strains of tuberculosis.
Q & A
Q. What are the optimal synthetic routes for 4-fluoro-2-oxo-pyrrolo[2,3-b]pyridine-6-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
- Multi-step synthesis : Begin with a pyrrolidine or pyridine precursor, followed by fluorination at the 4-position using reagents like Selectfluor or DAST under anhydrous conditions. The oxo group (2-position) can be introduced via oxidation (e.g., KMnO₄ or RuO₄), and the 6-carbonitrile group via nucleophilic substitution with KCN or Pd-catalyzed cyanation .
- Critical parameters :
- Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm structures using (e.g., δ 7.5–8.5 ppm for aromatic protons) and (δ -120 to -150 ppm for C-F) .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Analytical techniques :
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) stretches .
- High-resolution mass spectrometry (HRMS) : Match observed [M+H]⁺ peaks with theoretical values (e.g., C₁₁H₇FN₃O requires m/z 220.0618) .
- X-ray crystallography : Resolve bond lengths (e.g., C-F ~1.34 Å) and dihedral angles to confirm stereoelectronic effects .
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. What stability considerations are critical for handling this compound in experimental settings?
Methodological Answer:
- Degradation pathways :
- Hydrolysis of the nitrile group in aqueous acidic/basic conditions.
- Photooxidation of the pyrrolo-pyridine core under UV light.
- Storage : Store in amber vials at -20°C under argon. Pre-dry solvents (e.g., molecular sieves for DMSO) to prevent moisture ingress .
Advanced Research Questions
Q. How can computational methods predict the reactivity and bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the 6-carbonitrile group may act as a hydrogen-bond acceptor .
- Molecular docking : Simulate binding to kinase targets (e.g., EGFR or CDK2) using AutoDock Vina. Compare docking scores with analogous fluorinated pyrrolo-pyridines to prioritize in vitro assays .
Q. How should researchers resolve contradictions in reported bioactivity data for fluorinated pyrrolo-pyridines?
Methodological Answer:
- Comparative assays : Test the compound alongside structurally similar derivatives (e.g., 6-methyl or 4-chloro analogs) under standardized conditions (e.g., IC₅₀ in MTT assays).
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., fluorine’s electronegativity vs. methyl’s steric bulk) with activity trends .
- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO ≤0.1% v/v) .
Q. What strategies can optimize regioselectivity in derivatization reactions (e.g., C-H functionalization)?
Methodological Answer:
- Directing groups : Install a transient directing group (e.g., pyridine-oxide) at the 3-position to steer palladium-catalyzed C-H arylation toward the 5-position .
- Solvent effects : Use DMF for polar transition states in SNAr reactions or toluene for radical-based pathways .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) for Suzuki-Miyaura couplings with aryl boronic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
